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Compound Focus: Momelotinib

CAS No.: 1056634-68-4

Cat. No.: S001626

The table below summarizes the primary drug interaction pathways for momelotinib, its clinical effects, and

recommended management strategies.

Interaction Pathway Effect on Pharmacokinetics Clinical Recommendation

| Strong CYP3A4 Inhibitor (e.g., ritonavir) | Minimal increase in momelotinib exposure (AUC 114%,
Cihax 123%); not clinically relevant [1]. | No dose adjustment required; can be co-administered [1]. | | Strong
CYP3A4 Inducer (e.g., multiple-dose rifampin) | Moderate decrease in momelotinib exposure (AUC 146%,
Chax 129%) compared to single-dose rifampin [1]. | Monitor for potential decrease in momelotinib efficacy
[1]. | | OATP1B1/B3 Inhibitor (e.g., single-dose rifampin) | Moderate increase in momelotinib exposure
(AUC 157%, Cpax 140%) [1]. | Monitor patients for adverse reactions; consider momelotinib dose
modifications [1] [2]. | | BCRP Substrates (e.g., rosuvastatin) | Momelotinib acts as a perpetrator,
significantly increasing substrate exposure (rosuvastatin AUC 1170%, C..x 1220%) [1]. | Initiate
rosuvastatin at 5 mg (max 10 mg daily). Dose adjustment for other BCRP substrates may be needed [2] [3]. |

| Sensitive CYP3A4 Substrates (e.g., midazolam) | Momelotinib did not alter the pharmacokinetics of

midazolam or its active metabolite [1]. | No dose adjustment needed for sensitive CYP3A4 substrates [1]. |

Experimental Protocols & Assessment Workflows

© 2026 Smolecule. All rights reserved. 1/5 Tech Support


https://www.smolecule.com/products/s001626?utm_src=pdf-body
https://www.smolecule.com/products/s001626?utm_src=pdf-interest
https://www.smolecule.com/products/s001626?utm_src=pdf-body
https://www.smolecule.com/products/s001626?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11024956/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11024956/
https://www.smolecule.com/products/s001626?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11024956/
https://www.smolecule.com/products/s001626?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11024956/
https://www.smolecule.com/products/s001626?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11024956/
https://www.smolecule.com/products/s001626?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11024956/
https://ojjaarahcp.com/dosing-and-moa/dosing/
https://www.smolecule.com/products/s001626?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11024956/
https://ojjaarahcp.com/dosing-and-moa/dosing/
https://ojjaarahcp.com/
https://www.smolecule.com/products/s001626?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11024956/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11024956/
https://www.smolecule.com/products/s001626?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Root Cause Analysis & Performance Maximization

S m O | e C u | e Specifications & Pricing

For researchers investigating these interactions, the following workflows detail the key clinical assessment

designs.
Study Start
Cohort 1: CYP3A4 Inhibition Cohort 3: OATP1B1/B3 Inhibition Cohort 3: CYP3A4 Induction
Momelotinib + Ritonavir Momelotinib + Single-Dose Rifampin Momelotinib + Multiple-Dose Rifampin
(Strong CYP3A4 Inhibitor) (OATP1B1/B3 Inhibitor) (Strong CYP3A4 Inducer)
PK Analysis:

Cmax, AUC, Tmax, Half-life

Conclusion: Low DDI risk as a victim drug
with single enzyme inhibitors/inducers.

Click to download full resolution via product page

Momelotinib as Interaction Victim (Substrate)
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Study Start

Cohort 2: BCRP Inhibition Cohort 4: CYP3A4 Perpetration
Momelotinib + Rosuvastatin Momelotinib + Midazolam
(Sensitive BCRP Substrate) (Sensitive CYP3A4 Substrate)

PK Analysis of
Probe Substrate

'

Conclusion: Clinically relevant BCRP
inhibition; no CYP3A4 inhibition.

Click to download full resolution via product page

Momelotinib as Interaction Perpetrator (Inhibitor)

Key Takeaways for Researchers

e Low DDI Risk with CYP3A4 Modulators: Momelotinib's metabolism involves multiple CYP
enzymes (CYP3A4, 2C8, 2C9, 2C19, 1A2), making it less susceptible to clinically relevant changes
when co-administered with inhibitors or inducers of any single enzyme [1].

¢ Critical Perpetrator Role as a BCRP Inhibitor: The most significant perpetrator interaction is the
inhibition of the Breast Cancer Resistance Protein (BCRP) transporter [1] [2]. This can significantly
increase the exposure of concomitant BCRP substrates like rosuvastatin, necessitating dose
adjustments.

¢ Manage as a Victim of OATP1B1/B3: Concomitant use with OATP1B1/B3 inhibitors increases
momelotinib plasma concentration [1]. Clinical monitoring for adverse reactions is advised.

e Favorable Long-Term Safety: Long-term analysis shows that adverse events with momelotinib are
mostly grade 1/2, non-cumulative, and associated with low discontinuation rates, supporting its
investigation in combination regimens [4].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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